5-Ethyl-2-nitro-9h-carbazole
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Overview
Description
5-Ethyl-2-nitro-9h-carbazole is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. These properties make them valuable in various scientific and industrial applications, including organic electronics, photovoltaics, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-nitro-9h-carbazole typically involves the nitration of 5-ethyl-9h-carbazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid over-nitration or decomposition of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-2-nitro-9h-carbazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the aromatic ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, or alkylating agents under acidic or basic conditions.
Major Products:
Reduction: 5-Ethyl-2-amino-9h-carbazole.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
Scientific Research Applications
5-Ethyl-2-nitro-9h-carbazole has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its excellent optoelectronic properties.
Photovoltaics: Employed in the development of organic photovoltaic cells as a donor material to enhance charge transport and light absorption.
Medicinal Chemistry: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties for use in sensors, transistors, and other electronic devices.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-nitro-9h-carbazole depends on its application. In organic electronics, its optoelectronic properties are attributed to the conjugated π-electron system, which facilitates efficient charge transport. In medicinal chemistry, the compound’s biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
9H-Carbazole: The parent compound, known for its basic structure and properties.
2-Methyl-9H-carbazole: A methyl-substituted derivative with similar optoelectronic properties.
3,6-Di(tert-butyl)-9H-carbazole: A derivative with bulky tert-butyl groups, enhancing its solubility and stability.
Uniqueness: 5-Ethyl-2-nitro-9h-carbazole is unique due to the presence of both an ethyl group and a nitro group, which impart distinct electronic and steric properties. These modifications can influence the compound’s reactivity, stability, and overall performance in various applications, making it a valuable compound for specific research and industrial purposes.
Properties
CAS No. |
5419-84-1 |
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Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
5-ethyl-2-nitro-9H-carbazole |
InChI |
InChI=1S/C14H12N2O2/c1-2-9-4-3-5-12-14(9)11-7-6-10(16(17)18)8-13(11)15-12/h3-8,15H,2H2,1H3 |
InChI Key |
BPKFPCLKVKNLEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C3=C(C=C(C=C3)[N+](=O)[O-])NC2=CC=C1 |
Origin of Product |
United States |
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